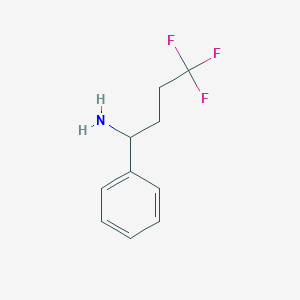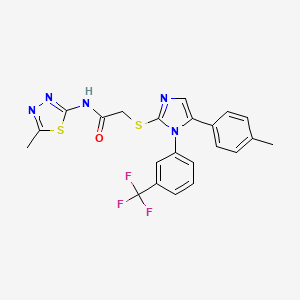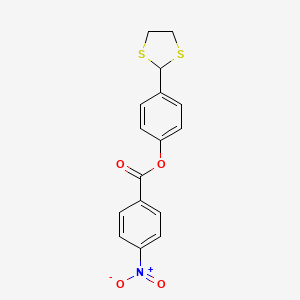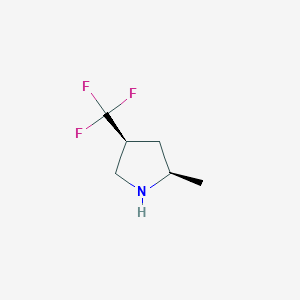![molecular formula C12H12Cl2F3N3O B2423870 2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone CAS No. 260553-15-9](/img/structure/B2423870.png)
2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone, also known as CCTPE, is a novel chemical compound with a wide range of applications in scientific research. CCTPE is a heterocyclic compound that contains a nitrogen atom, a chlorine atom, and two fluorine atoms, as well as two pyridine rings. CCTPE has been identified as a bioactive compound with potential therapeutic applications in a variety of diseases, including cancer, type 2 diabetes, and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Studies A novel multifunctional ligand precursor, incorporating 2-chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone, was synthesized, leading to the creation of mononuclear transition metal dithiocarbamate complexes. These complexes demonstrated strong fluorescence emission in the visible region, which indicates potential applications in bio-imaging and sensing technologies Verma & Singh, 2015.
Antimicrobial Applications Some derivatives containing the compound showed promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents Bhatt, Kant & Singh, 2016.
Cancer Research Compounds incorporating the chemical structure were synthesized and showed potential anticancer activities against breast cancer cells. This opens up avenues for further exploration in cancer treatment Yurttaş, Demirayak, Ilgın & Atlı, 2014.
Chemical Synthesis and Structural Characterization The compound has been used in the synthesis of various bioactive molecules, demonstrating its versatility as a precursor in chemical synthesis. The structural characterization of these molecules provides a foundation for understanding their potential applications in various fields of science Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming & Seidel, 2020.
Enaminone Structures and Hydrogen Bonding Studies on enaminones, including those with the compound's structure, have provided insights into their hydrogen-bonding patterns, which are crucial for understanding their chemical behavior and potential applications in material science or drug design Balderson, Fernandes, Michael & Perry, 2007.
Antifungal Agent Synthesis The compound has been a part of the synthetic pathway for creating antifungal agents like voriconazole, highlighting its importance in pharmaceutical manufacturing Butters, Ebbs, Green, Macrae, Morland, Murtiashaw & Pettman, 2001.
Herbicide Development The compound's derivatives have been studied for their inhibitory effects on photosynthesis, contributing to the development of herbicides. This signifies its potential in agricultural applications Hilton, Scharen, St. John, Moreland & Norris, 1969.
Propiedades
IUPAC Name |
2-chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2F3N3O/c13-6-10(21)19-1-3-20(4-2-19)11-9(14)5-8(7-18-11)12(15,16)17/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHROVAEIKGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
![2-Indol-1-yl-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2423790.png)




![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)


![ethyl 2-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423801.png)
![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B2423804.png)
![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)
![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)